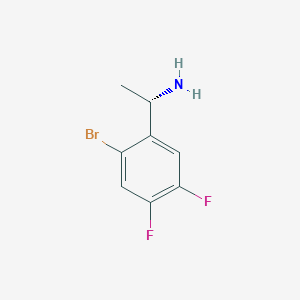
(S)-1-(2-Bromo-4,5-difluorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2, 4, and 5 positions, respectively.
Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the ethan-1-amine position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amine introduction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.
Chemical Synthesis: As an intermediate, it can be used in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-amine: Lacks one fluorine atom compared to the target compound.
(1S)-1-(2-chloro-4,5-difluorophenyl)ethan-1-amine: Contains a chlorine atom instead of bromine.
(1S)-1-(2-bromo-4,5-dichlorophenyl)ethan-1-amine: Contains chlorine atoms instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine atoms in (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired. The presence of both halogens can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C8H8BrF2N |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-4,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
XYHKLIYKGJZEHS-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1Br)F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1Br)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


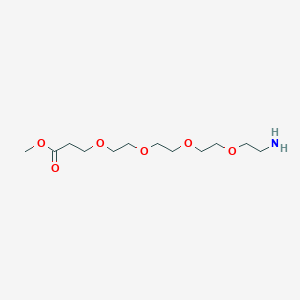
![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
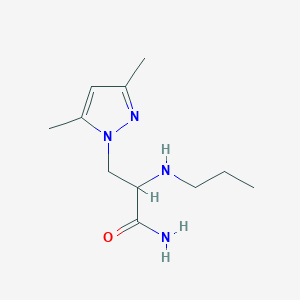
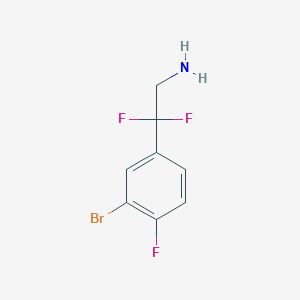
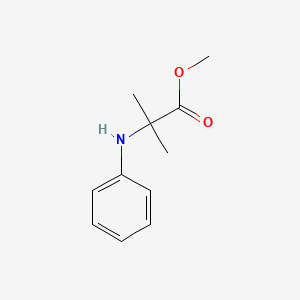
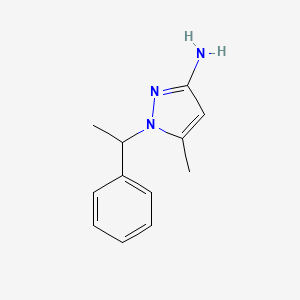
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)
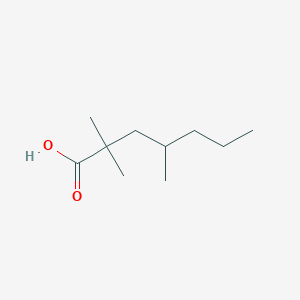
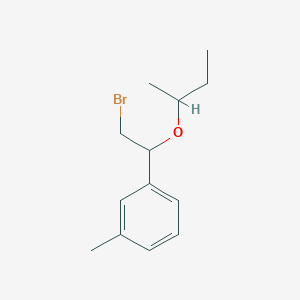
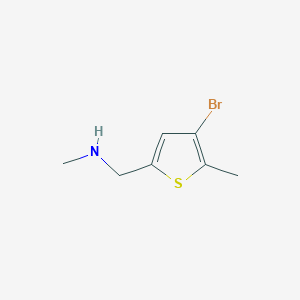
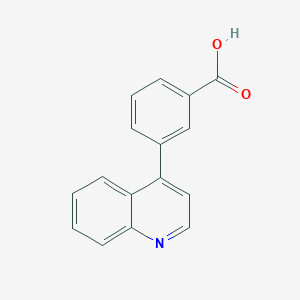
![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
